molecular formula C14H9F3O B172345 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde CAS No. 198205-95-7

2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde

Cat. No.: B172345
CAS No.: 198205-95-7
M. Wt: 250.21 g/mol
InChI Key: SDDRLRQYSYHJED-UHFFFAOYSA-N
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Description

2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde is an organic compound with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an aldehyde functional group at the 4-position. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: 2’-TrifluoroMethyl-Biphenyl-4-Carboxylic Acid.

    Reduction: 2’-TrifluoroMethyl-Biphenyl-4-Methanol.

    Substitution: Various substituted biphenyl derivatives, depending on the electrophile used.

Scientific Research Applications

2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amines, through nucleophilic addition reactions. The trifluoromethyl group can influence the compound’s electronic properties, making it more reactive in certain chemical environments. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: 2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound in various research applications.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDRLRQYSYHJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362627
Record name 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198205-95-7
Record name 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 198205-95-7
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-trifluoromethyl-bromobenzene (0.7 g, 2.75 mmol) and 4-carbaldehyde boronic acid (0.5 g, 3.3 mmol) in dioxane (20 mL) under nitrogen at 80° C. was added Pd(PPh3)4 (0.05 g) followed by the addition of a solution of Na2CO3 (0.7 g) in H2O (5 m). The mixture was stirred at 100° C. for 6 h. The solvent was evaporated and the residue was diluted to 50 ml with EtOAc and washed with H2O. The solvent was evaporated to dryness and the residue was purified by FCC (SiO2) to give the title compound (0.61 g; 88%), as creamy solid. 1H-NMR (CDCl3) 7.49 (d, 1H, J=7.41 Hz); 7.48 (d, 2H, J=8.13 Hz); 7.61-7.53 (m, 2H); 7.76 (d, 1H, J=7.8 Hz); 7.91 (d, 2H, J=8.34 Hz); 10.07 (s, 1H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

To a solution of 4-formylbenzeneboronic acid (4.00 g, 26.7 mmol) and Na2CO3 (5.66 g, 53.4 mmol) in water (240 mL) was added p-dioxane (240 mL). This mixture was treated sequentially with 2-iodobenzotrifluoride (3.74 mL, 26.7 mmol) and palladium (II) acetate (540 mg, 2.40 mmol) and allowed to stir at ambient temperature for 24 hours. The solvent was evaporated in vacuo. To the residue was added EtOAc (400 inL) and water (300 mL). The aqueous layer was acidified to pH 2 with 1.0 N aq. HCl and the layers separated. The aqueous layer was extracted with EtOAc (2×200 mL). The organic extracts were combined, washed with brine (200 mL), 5% aq. Na2S2O3 (200 mL), saturated NaCl (200 mL), dried (Na2SO4), and the solvent evaporated in vacuo and the residue chromatographed (Silica gel, 20-50% CH2Cl2 in hexanes) to afford the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step Two
Quantity
540 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzaldehyde (1 g, 5.40 mmol) in THF (21.6 mL) is added (2-trifluoromethyl)phenylboronic acid (1.67 g, 8.1 mmol), potassium fluoride (780 mg, 16.2 mmol), palladium(II) acetate (12.1 mg, 0.054 mmol), and 2-(dicyclohexylphosphino)-biphenyl (37.9 mg, 0.108 mmol). The reaction mixture is heated to reflux overnight. After cooling to rt, the reaction mixture is partitioned between dichloromethane and water. The aqueous layer is back-extracted with dichloromethane, the combined organic layers are dried and concentrated, then loaded onto silica gel and eluted using hexanes with an ethyl acetate gradient from 0% to 60% giving 2′-trifluoromethylbiphenyl-4-carbaldehyde (1.0548 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
21.6 mL
Type
solvent
Reaction Step One
Quantity
12.1 mg
Type
catalyst
Reaction Step One
Quantity
37.9 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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